

# 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS number

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## Compound of Interest

Compound Name: 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1333587

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An In-depth Technical Guide to **3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine**

CAS Number: 89810-01-5

**Abstract:** This technical guide provides a comprehensive overview of **3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine**, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document delineates its core physicochemical properties, outlines a logical synthetic pathway, discusses its applications as a crucial building block in the development of agrochemicals and pharmaceuticals, and provides detailed protocols for safe handling and storage. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this versatile chemical intermediate.

## Compound Identification and Physicochemical Properties

**3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine** is a substituted pyridine ring, a structural motif prevalent in bioactive molecules. The presence of a trifluoromethyl group, a chlorine atom, and an N-methylamine substituent imparts specific electronic and steric properties that make it a valuable precursor in medicinal and agricultural chemistry.

Table 1: Compound Identifiers

Identifier	Value	Source
CAS Number	89810-01-5	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine	N/A
Synonyms	3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine, 3-Chloro-2-(methylamino)-5-(trifluoromethyl)pyridine	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClF <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	210.58 g/mol	<a href="#">[2]</a>
InChI Key	XWCGPHUZEGMFAI-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Colorless to white to yellow solid or semi-solid	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
Storage Temperature	2-8°C, under inert atmosphere	<a href="#">[1]</a>
Solubility	Data not widely published; expected to be soluble in common organic solvents.	N/A

## Synthesis and Reaction Pathways

The synthesis of **3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine** is not extensively detailed in publicly available literature. However, a logical and efficient pathway can be derived from established pyridine chemistry, starting with the more common precursor, 2,3-dichloro-5-

(trifluoromethyl)pyridine. The process involves two primary transformations: selective amination followed by N-methylation.

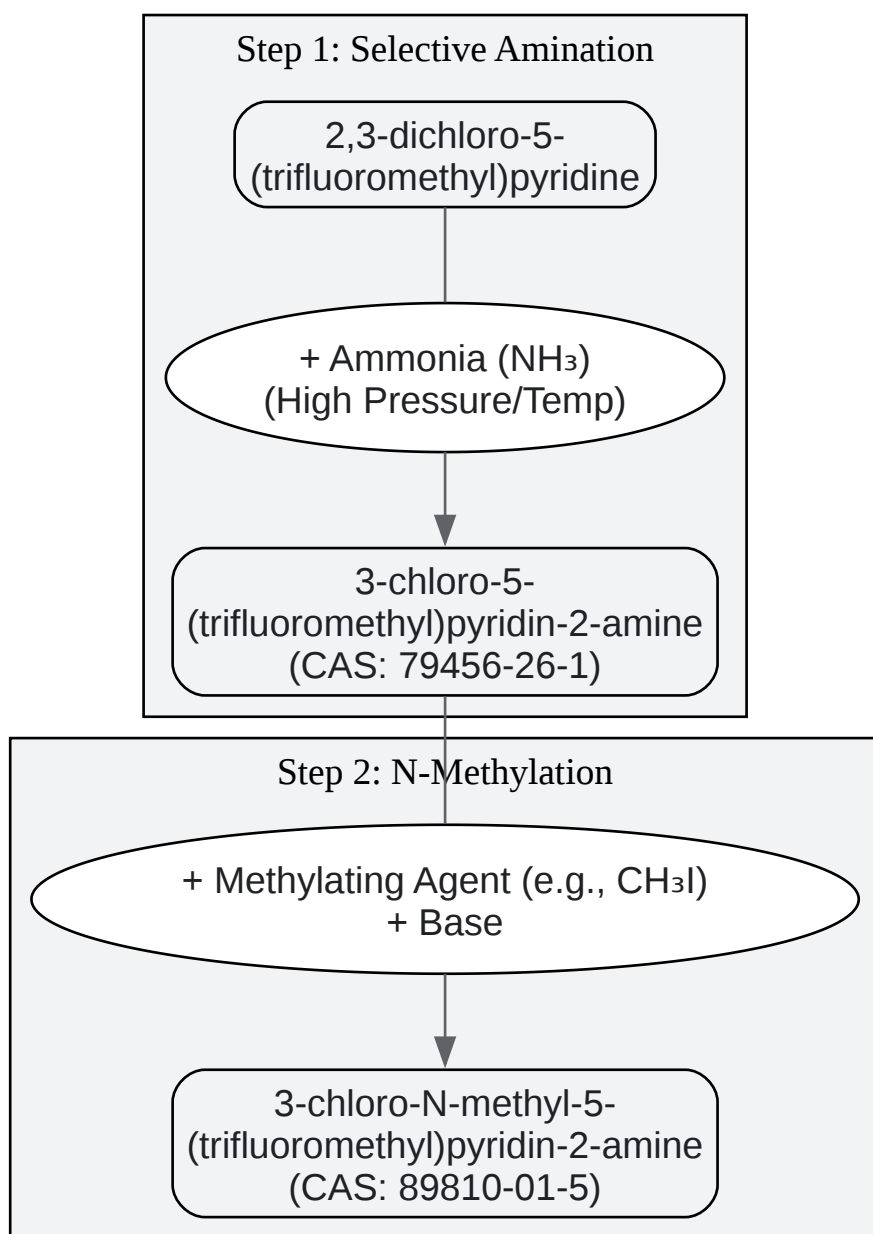
#### Step 1: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The first step is the nucleophilic aromatic substitution of a chlorine atom with an amino group. The chlorine at the 2-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 3-position. This regioselectivity is a known principle in pyridine chemistry. The reaction with ammonia yields the primary amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1), which is itself a critical intermediate for fungicides like fluazinam.<sup>[4][5]</sup>

#### Step 2: N-Methylation

The resulting primary amine can then be selectively methylated to yield the target compound. Standard methylation reagents, such as methyl iodide or dimethyl sulfate, can be employed in the presence of a mild base to neutralize the acid byproduct. This step must be carefully controlled to prevent over-methylation and the formation of the quaternary ammonium salt.

The overall synthetic workflow is visualized below.



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Caption: Proposed two-step synthesis of the title compound.

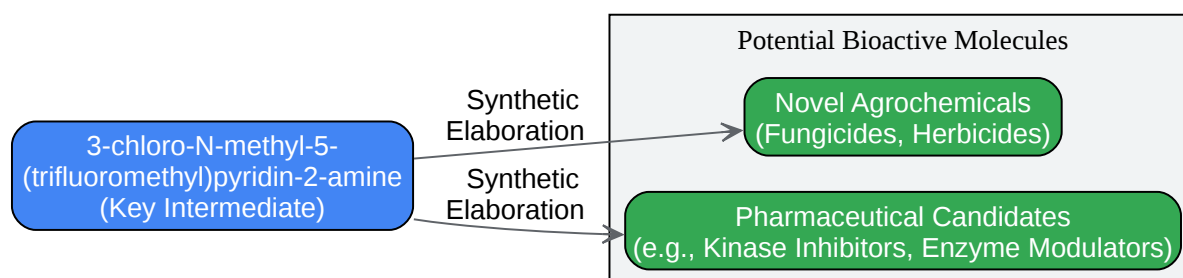
## Applications in Research and Development

Halogenated and trifluoromethyl-substituted pyridines are cornerstone building blocks in modern chemistry. The title compound serves as a valuable intermediate, allowing for the introduction of a specific substituted pyridine moiety into a larger molecule.

**Agrochemicals:** The parent amine, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, is a known precursor to the fungicide fluazinam.[5] The N-methylated derivative provides a scaffold for creating new active ingredients with potentially modified efficacy, bioavailability, or safety profiles. The trifluoromethyl group often enhances metabolic stability and binding affinity.

**Pharmaceuticals:** This chemical scaffold is highly relevant in drug discovery. The pyridine core is a common feature in many approved drugs, and the specific substitution pattern of this compound offers a unique vector for molecular elaboration. For instance, a structurally related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), was identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, highlighting the potential of this chemical class to generate novel therapeutic agents.[6] The N-methyl group provides a point of attachment for further diversification while modifying the compound's hydrogen bonding capacity and lipophilicity.

The role of this compound as a key intermediate is illustrated below.



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Caption: Role as a versatile building block in synthesis.

## Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when handling this compound. The available safety data indicates potential health hazards that require appropriate protective measures.[1]

Hazard Identification:

- Signal Word: Warning[1]
- GHS Pictogram: GHS07 (Exclamation Mark)[1]
- Hazard Statements:
  - H317: May cause an allergic skin reaction.[1]
  - H319: Causes serious eye irritation.[1]

#### Step-by-Step Handling Protocol:

- Engineering Controls: Conduct all handling within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[7]
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]
  - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
  - Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]
- Handling Procedures:
  - Avoid generating dust. If handling a solid, use appropriate tools to minimize aerosolization.
  - Avoid contact with skin, eyes, and clothing.
  - Wash hands thoroughly after handling, even if gloves were worn.[7]
  - Do not eat, drink, or smoke in the laboratory.[9]
- In Case of Exposure:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[\[1\]](#)[\[7\]](#)
- Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[\[7\]](#)
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[\[3\]](#)
- Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[9\]](#)
  - For long-term stability, store at the recommended temperature of 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[\[1\]](#)
  - Keep away from incompatible materials such as strong oxidizing agents.[\[9\]](#)
- Disposal:
  - Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[\[9\]](#)

## Conclusion

**3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine** (CAS: 89810-01-5) is a specialized chemical intermediate with significant utility in the synthesis of complex organic molecules. Its unique combination of substituents on the pyridine core makes it an attractive building block for developing new active ingredients in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, synthetic routes, and safety requirements is essential for its effective and safe application in a research and development setting.

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